molecular formula C11H14N2S B12117589 N-tert-Butylbenzo[d]thiazol-2-amine

N-tert-Butylbenzo[d]thiazol-2-amine

Cat. No.: B12117589
M. Wt: 206.31 g/mol
InChI Key: DBGNFSPOTXCHES-UHFFFAOYSA-N
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Description

N-tert-Butylbenzo[d]thiazol-2-amine is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-tert-Butylbenzo[d]thiazol-2-amine typically involves the reaction of 2-mercaptobenzothiazole with tert-butylamine. The reaction is carried out in the presence of a solvent such as n-propanol and an oxidizing agent. The process involves the formation of a salt between 2-mercaptobenzothiazole and tert-butylamine, followed by an oxidation reaction to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved using a similar method but optimized for higher yields and cost efficiency. For example, using n-propanol as a solvent can improve the yield to 99%, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

N-tert-Butylbenzo[d]thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfenamides.

    Reduction: It can be reduced to form thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include sodium hypochlorite and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfenamides

    Reduction: Thiols

    Substitution: Various substituted benzothiazoles

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-tert-Butylbenzo[d]thiazol-2-amine involves its interaction with molecular targets in cells. For example, as a quorum sensing inhibitor, it interferes with the signaling pathways in bacteria, preventing them from coordinating activities such as biofilm formation and virulence production . The compound’s structure allows it to bind to specific receptors or enzymes, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • Benzothiazole
  • 2-Mercaptobenzothiazole
  • N-tert-Butyl-2-benzothiazolesulfenamide

Uniqueness

N-tert-Butylbenzo[d]thiazol-2-amine is unique due to its tert-butyl group, which enhances its stability and reactivity compared to other benzothiazole derivatives. This makes it particularly useful in industrial applications such as rubber vulcanization, where stability and reactivity are crucial .

Properties

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

N-tert-butyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C11H14N2S/c1-11(2,3)13-10-12-8-6-4-5-7-9(8)14-10/h4-7H,1-3H3,(H,12,13)

InChI Key

DBGNFSPOTXCHES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC2=CC=CC=C2S1

Origin of Product

United States

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